![molecular formula C15H10N2O4 B14505496 5-Phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione CAS No. 63971-35-7](/img/structure/B14505496.png)
5-Phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylspiro[1,3-benzodioxole-2,2’-imidazolidine]-4’,5’-dione is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylspiro[1,3-benzodioxole-2,2’-imidazolidine]-4’,5’-dione typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-benzodioxole derivatives with phenyl-substituted imidazolidine precursors can be carried out in the presence of a suitable catalyst and solvent to yield the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenylspiro[1,3-benzodioxole-2,2’-imidazolidine]-4’,5’-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced spiro compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzodioxole or imidazolidine rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, halides). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized spiro compounds.
Aplicaciones Científicas De Investigación
5-Phenylspiro[1,3-benzodioxole-2,2’-imidazolidine]-4’,5’-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Mecanismo De Acción
The mechanism by which 5-Phenylspiro[1,3-benzodioxole-2,2’-imidazolidine]-4’,5’-dione exerts its effects involves interactions with molecular targets and pathways. For instance, it may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5’-Phenylspiro[indoline-3,2’-pyrrolidin]-2-one: This compound shares a similar spiro structure and has been studied for its biological activities.
3’-(4-Methoxyphenyl)-4’-nitro-5’-phenylspiro[indoline-3,2’-pyrrolidin]-2-one:
Uniqueness
5-Phenylspiro[1,3-benzodioxole-2,2’-imidazolidine]-4’,5’-dione is unique due to its specific combination of benzodioxole and imidazolidine rings, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
63971-35-7 |
|---|---|
Fórmula molecular |
C15H10N2O4 |
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
5-phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione |
InChI |
InChI=1S/C15H10N2O4/c18-13-14(19)17-15(16-13)20-11-7-6-10(8-12(11)21-15)9-4-2-1-3-5-9/h1-8H,(H,16,18)(H,17,19) |
Clave InChI |
WIJHYAJXHWDMJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC4(O3)NC(=O)C(=O)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


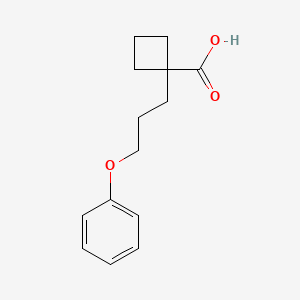
![2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane](/img/structure/B14505429.png)
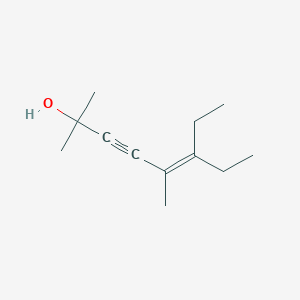

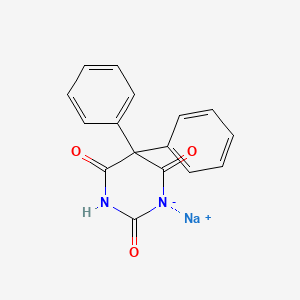
![[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14505472.png)
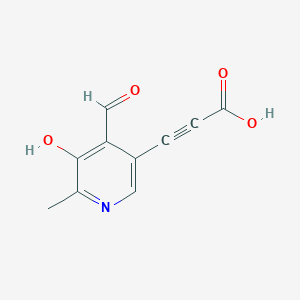

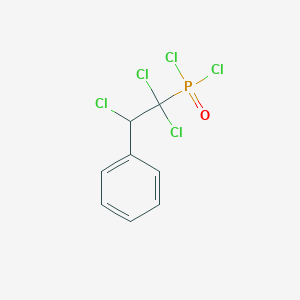
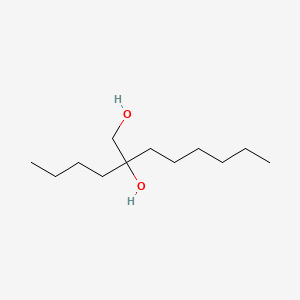
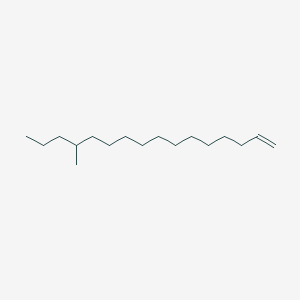
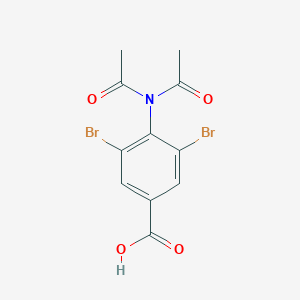
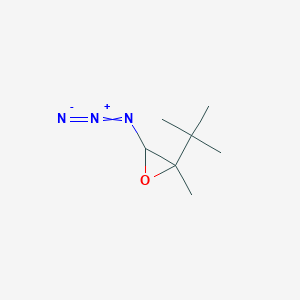
![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)
